

BAY-1436032 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: BAY-1436032

Cat. No.: B605925

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This guide provides researchers, scientists, and drug development professionals with essential technical information, troubleshooting advice, and detailed protocols for working with **BAY-1436032**, a pan-mutant IDH1 inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: I am having trouble dissolving **BAY-1436032** in DMSO. The concentration I can achieve is much lower than what is reported on some datasheets. Why is this happening?

A1: There are several critical factors that can significantly impact the solubility of **BAY-1436032** in DMSO:

- **Solvent Quality:** DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can dramatically reduce the solubility of the compound. Always use fresh, anhydrous, or newly opened DMSO for preparing your stock solutions[1].
- **Assisted Dissolution:** Standard room temperature mixing may not be sufficient to achieve high concentrations. For maximum solubility (120-125 mg/mL), warming the solution and using an ultrasonic bath are recommended[1][2]. Without these aids, the observed solubility may be significantly lower, around 3 mg/mL[3].

- **Precipitation:** If a solution prepared with heating precipitates upon cooling to room temperature, it indicates that the concentration is above its saturation point at that temperature. For experiments, either use the solution immediately after preparation while it is still warm or prepare it fresh before each use.

Q2: How should I prepare stock solutions of **BAY-1436032** and how should they be stored?

A2: For a high-concentration stock solution, dissolve **BAY-1436032** in high-quality, anhydrous DMSO with the aid of warming and sonication[1][2].

- **Storage of Powder:** The solid form of **BAY-1436032** is stable for up to 3 years at -20°C or 2 years at 4°C[1].
- **Storage of Solutions:** Once dissolved in a solvent, stock solutions should be stored at -80°C (stable for up to 2 years) or -20°C (stable for up to 1 year)[1].

Q3: My experiment requires a solvent other than DMSO. What are the alternatives?

A3: **BAY-1436032** has limited solubility in some other common organic solvents. It is reported to be soluble in ethanol at approximately 3 mg/mL and in DMF at 1 mg/mL[3]. Always perform a small-scale test to confirm solubility and stability in your specific solvent system before preparing a large batch.

Q4: Can **BAY-1436032** be used for in vivo animal studies? How should I formulate it?

A4: Yes, **BAY-1436032** is orally available and has been used effectively in mouse models[1][2][3][4]. Direct injection of a DMSO stock is not recommended due to toxicity. You must use a formulation vehicle. A common method involves preparing a stock in DMSO and then diluting it with co-solvents. See the detailed protocols in the "Experimental Protocols" section below for specific formulation examples. For in vivo studies, it is always best to prepare the working solution freshly on the day of use[1].

Solubility Data

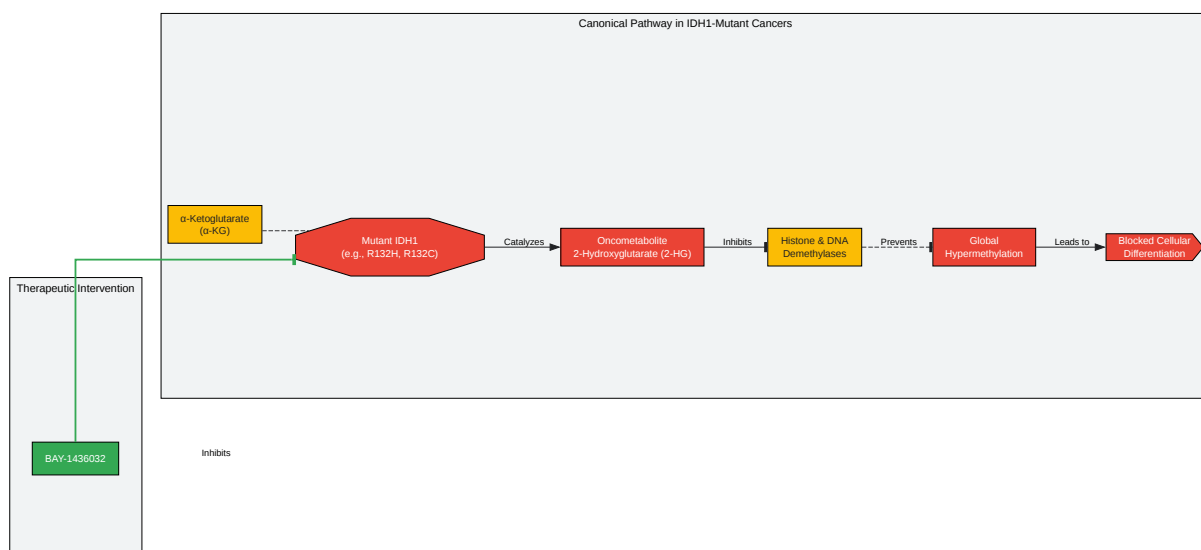
The solubility of **BAY-1436032** can vary based on the solvent and the dissolution conditions. The data below is compiled from various suppliers and publications.

Solvent	Solubility (mg/mL)	Molar Equivalent	Conditions & Notes	Source(s)
DMSO	120 - 125	~245 - 255 mM	Requires sonication and warming. Use of fresh, anhydrous DMSO is critical.	[1][2]
DMSO	3	~6.1 mM	Assumed standard room temperature conditions without assistance.	[3]
Ethanol	3	~6.1 mM	N/A	[3]
DMF	1	~2.0 mM	N/A	[3]

Mechanism of Action: Inhibition of Mutant IDH1

BAY-1436032 is a potent and selective pan-inhibitor of mutant isocitrate dehydrogenase 1 (IDH1)[4][5][6]. In cancer cells with IDH1 mutations (e.g., R132H, R132C), the enzyme gains a neomorphic function, converting α -ketoglutarate (α -KG) into the oncometabolite (R)-2-hydroxyglutarate (2-HG)[7][8]. High levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, including histone and DNA demethylases. This leads to widespread hypermethylation, a block in cellular differentiation, and promotion of tumorigenesis[7][8][9].

BAY-1436032 allosterically inhibits the mutant IDH1 enzyme, preventing the production of 2-HG and thereby restoring normal cellular differentiation[7][8][10].



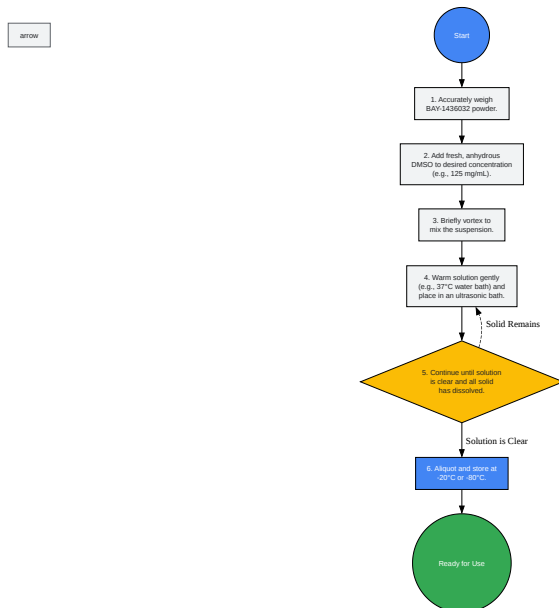
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Caption: Mechanism of action for **BAY-1436032** in IDH1-mutant cells.

Experimental Protocols

Protocol 1: Preparation of High-Concentration DMSO Stock Solution

This protocol details the steps to achieve the maximum reported solubility of **BAY-1436032** in DMSO.



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Caption: Recommended workflow for dissolving **BAY-1436032** in DMSO.

Protocol 2: Formulation for In Vivo Oral Gavage (PEG300/Tween-80 Method)

This protocol describes how to prepare a 2.5 mg/mL working solution suitable for oral administration in animal models, starting from a 25 mg/mL DMSO stock^[1].

- Prepare a 25 mg/mL stock solution of **BAY-1436032** in anhydrous DMSO as described in Protocol 1.
- To prepare 1 mL of the final working solution, begin with 400 µL of PEG300.
- Add 100 µL of the 25 mg/mL DMSO stock solution to the PEG300. Mix thoroughly until the solution is uniform.

- Add 50 μ L of Tween-80 to the mixture and mix again until uniform.
- Add 450 μ L of Saline (0.9% w/v NaCl in ddH₂O) to bring the final volume to 1 mL. Mix thoroughly.
- This procedure should yield a clear solution of 2.5 mg/mL. It is recommended to prepare this formulation fresh on the day of use[1].

Protocol 3: Formulation for In Vivo Injection (SBE- β -CD Method)

This protocol provides an alternative formulation using SBE- β -CD, resulting in a 2.5 mg/mL solution[1].

- Prepare a 25 mg/mL stock solution of **BAY-1436032** in anhydrous DMSO as described in Protocol 1.
- Prepare a 20% SBE- β -CD in Saline solution: Dissolve 2 g of SBE- β -CD powder in 10 mL of saline. Ensure it dissolves completely until the solution is clear. This solution can be stored at 4°C for up to one week.
- To prepare 1 mL of the final working solution, begin with 900 μ L of the 20% SBE- β -CD in Saline solution.
- Add 100 μ L of the 25 mg/mL DMSO stock solution to the SBE- β -CD solution.
- Mix thoroughly until the solution is uniform. This formulation can be used for oral and intraperitoneal injections[1].

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